Pro-Asp

描述

ASP.NET Core is a powerful framework for building web applications. It’s designed to be easy to use, extensible, and cloud-native . It allows developers to configure the request pipeline to handle requests, create RESTful web services with MVC controllers, create HTML responses with Razor and Razor Pages, create interactive web applications with Blazor, access data using Entity Framework Core, and authenticate requests using ASP.NET Core Identity .

科学研究应用

阿司匹林 (ASP)

类抗抑郁药活性:阿司匹林因其潜在的类抗抑郁药效应而受到研究。Guan 等人 (2014) 的研究表明,阿司匹林可能会减少啮齿动物抑郁模型强迫游泳试验中的不动性,表明其具有潜在的类抗抑郁药效应。

胃肠道保护:Fan 等人 (2016) 探索了黄芪甲苷 IV 对阿司匹林诱导的大鼠胃黏膜损伤的保护作用。该研究表明,某些化合物有可能减轻阿司匹林的胃肠道副作用Fan 等人 (2016)。

L-天冬酰胺酶 (ASP)

造血干细胞移植:Suzuki 等人 (1998) 研究了乙酰-N-丝-天-赖-脯 (AcSDKP) 对照射小鼠移植造血干细胞植入的影响,表明其在提高骨髓移植成功率方面具有潜在作用Suzuki 等人 (1998)。

血栓栓塞并发症:Halton 等人 (1994) 检查了新鲜冷冻血浆对患有急性淋巴细胞白血病并接受 L-天冬酰胺酶治疗的儿童的影响,重点关注其与抗凝血酶 III 缺乏相关的血栓栓塞并发症Halton 等人 (1994)。

白血病治疗:Rizzari 等人 (2006) 对用于儿童急性淋巴细胞白血病一线治疗的聚乙二醇化天冬酰胺酶进行了药理学研究,探讨其作为一线治疗的有效性和安全性Rizzari 等人 (2006)。

过敏反应:Konstantinidis 等人 (2011) 重点关注患有急性淋巴细胞白血病的儿童对 L-天冬酰胺酶治疗的过敏反应,确定了潜在的危险因素和这些反应的患病率Konstantinidis 等人 (2011)。

化疗诱导的肝毒性:Alshiekh-Nasany 和 Douer (2016) 讨论了使用 L-肉碱治疗 PEG-Asp 诱导的肝毒性,展示了其在减轻与这种化疗药物相关的肝毒性方面的潜力Alshiekh-Nasany 和 Douer (2016)。

未来方向

作用机制

Target of Action

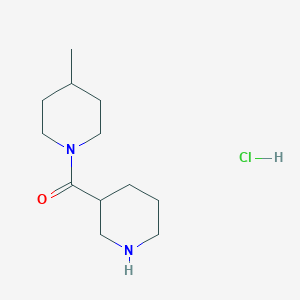

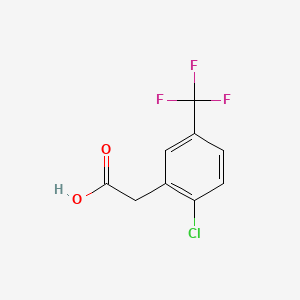

H-Pro-Asp-OH, also known as Pro-Asp, is a dipeptide composed of proline and aspartic acidDipeptides like pro-asp can interact with various proteins and enzymes in the body, influencing their function .

Mode of Action

For instance, they can bind to the active sites of enzymes, altering their activity . They can also interact with protein receptors, influencing cellular signaling pathways . The specific interactions of Pro-Asp with its targets would depend on the molecular structure and properties of Pro-Asp and the target molecule.

Biochemical Pathways

Dipeptides can influence various biochemical pathways depending on their amino acid composition and the cells or tissues they interact with . They can affect protein synthesis, nutrient sensing, and anti-inflammatory responses, among other processes .

Pharmacokinetics

Dipeptides are generally well-absorbed in the gastrointestinal tract and can be distributed throughout the body . They can be metabolized by various enzymes and excreted through the kidneys .

Result of Action

For instance, they can influence protein function, cellular signaling, and metabolic processes .

Action Environment

The action, efficacy, and stability of Pro-Asp can be influenced by various environmental factors. These can include the pH and temperature of the environment, the presence of other molecules, and the specific characteristics of the cells or tissues where Pro-Asp is present . .

属性

IUPAC Name |

(2S)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]butanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O5/c12-7(13)4-6(9(15)16)11-8(14)5-2-1-3-10-5/h5-6,10H,1-4H2,(H,11,14)(H,12,13)(H,15,16)/t5-,6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLEOIKLQBZNKJZ-WDSKDSINSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C(=O)NC(CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](NC1)C(=O)N[C@@H](CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

H-Pro-Asp-OH | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: Enterostatin, a pentapeptide with various isoforms like Val-Pro-Asp-Pro-Arg (VPDPR) and Ala-Pro-Gly-Pro-Arg (APGPR), plays a role in appetite regulation and potentially influences pancreatic function. [, ] While the precise mechanism of action is not fully elucidated, research suggests that enterostatin may exert its effects through interactions with the digestive system and the central nervous system. [, , , ] Further research is needed to pinpoint the specific receptors or pathways involved.

A: MUC1, a heavily glycosylated protein, contains a repeating Pro-Asp-Thr-Arg (PDTR) motif crucial for antibody recognition. [, ] Interestingly, the glycosylation state of Ser/Thr residues near this motif significantly impacts antibody binding. [] For instance, the anti-KL-6 monoclonal antibody shows high specificity for a particular glycosylated form of the PDTR motif (Pro-Asp-Thr[Neu5Acα(2→3)Galβ(1→3)GalNAcα1→]-Arg-Pro-Ala-Pro), highlighting the importance of both peptide sequence and post-translational modifications in antibody recognition. []

A: The specific molecular formula and weight of a Pro-Asp-containing peptide depend on the surrounding amino acid sequence. Spectroscopic techniques like Nuclear Magnetic Resonance (NMR) provide valuable insights into the structure and conformation of these peptides. [, , ] For example, NMR studies revealed the presence of a type-I β-turn within the Pro-Asp-Thr-Arg region of MUC1, showcasing the structural impact of this dipeptide motif. [, ]

A: The stability of Pro-Asp-containing peptides can vary depending on the specific sequence and environmental factors. For example, some enterostatin-like peptides found in bovine milk were found to be heat-labile, suggesting potential degradation during pasteurization. [] In contrast, antioxidant peptides like Ser-Leu-Pro-Tyr (SLPY) derived from Antarctic krill proteins exhibited stability at temperatures below 80°C and within a pH range of 6-8. []

A: The tripeptide Trifluoroacetic acidH-Pro-Pro-Asp-NH2 (TFAH-Pro-Pro-Asp-NH2) exhibits catalytic activity in asymmetric aldol reactions. [, ] While the Pro-Asp sequence itself doesn't directly participate in the catalytic mechanism, the spatial arrangement of functional groups, including the carboxylic acid of Asp and the N-terminal amine, is crucial for activity. [] Even minor structural changes, such as altering the position of the Pro-Asp motif, can significantly impact catalytic efficiency, highlighting the importance of precise spatial organization in these catalysts. [, ]

A: Yes, molecular modeling techniques like molecular dynamics simulations have been used to study Pro-Asp-containing peptides. [, , ] For example, these methods have been employed to investigate the conformational preferences of Pro-Asp-containing peptides at the air-water interface, revealing their propensity to form β-hairpins and their role in the self-assembly process. []

A: Molecular modeling studies have explored the potential of polyproline II (PPII) helices containing Pro-Asp sequences for targeting the major groove of B-DNA. [] The study suggests that incorporating Pro-Asp within a PPII helix, alongside Arg and other residues, could enable the design of peptides capable of recognizing specific DNA sequences. [] This highlights the potential of Pro-Asp-containing peptides for applications in DNA recognition and manipulation.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1R)-1-[3-(trifluoromethyl)phenyl]ethanamine](/img/structure/B1587041.png)